molecular formula C12H24N4O3S2 B6708513 N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide

N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide

Cat. No.: B6708513
M. Wt: 336.5 g/mol
InChI Key: GTFCZERNXPQEEX-UHFFFAOYSA-N
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Description

N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl ring, a piperazine ring, and sulfamoyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate

      Starting Materials: 1-methylsulfanylcyclopropane.

      Reaction Conditions: This intermediate can be synthesized via the reaction of 1-methylsulfanylcyclopropane with a suitable alkylating agent under basic conditions.

  • Piperazine Derivative Synthesis

      Starting Materials: Piperazine and 2-bromoethylsulfonamide.

      Reaction Conditions: The piperazine derivative is formed by reacting piperazine with 2-bromoethylsulfonamide in the presence of a base such as potassium carbonate.

  • Coupling Reaction

      Starting Materials: The cyclopropyl intermediate and the piperazine derivative.

      Reaction Conditions: These intermediates are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the sulfanyl group to a sulfoxide or sulfone.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the carboxamide group to an amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution at the sulfamoyl or carboxamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.

    Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or receptor sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-aminoethyl)piperazine-1-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.

    N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-hydroxyethyl)piperazine-1-carboxamide: Contains a hydroxy group instead of a sulfamoyl group.

Uniqueness

N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3S2/c1-20-12(2-3-12)10-14-11(17)16-6-4-15(5-7-16)8-9-21(13,18)19/h2-10H2,1H3,(H,14,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFCZERNXPQEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC1)CNC(=O)N2CCN(CC2)CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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